molecular formula C4H7ClO4S B1357092 Ethyl (chlorosulfonyl)acetate CAS No. 55896-93-0

Ethyl (chlorosulfonyl)acetate

Cat. No. B1357092
CAS RN: 55896-93-0
M. Wt: 186.61 g/mol
InChI Key: DWCZKKQRUBQFIB-UHFFFAOYSA-N
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Description

Ethyl (chlorosulfonyl)acetate (ECA) is a versatile chemical compound with a wide range of applications. It is widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the manufacture of polymers and resins, and in the production of a variety of organic compounds. ECA is an important intermediate in the synthesis of a wide range of compounds, including ethyl chloroacetate, ethyl chloroacetate esters, and ethyl chloroacetate amides.

Scientific research applications

  • Microbial Production of Ethyl Acetate: Zhang et al. (2020) explored the microbial conversion of biomass-derived sugars into ethyl acetate as a sustainable alternative to traditional production methods. This study emphasized the potential of using lipases and metabolic engineering in yeasts for ethyl acetate production, highlighting its significance in food, beverage, and solvent industries (Zhang et al., 2020).

  • Ethyl Acetate in Sedimentation Techniques: Young et al. (1979) found that ethyl acetate can effectively replace diethyl ether in the Formalin-ether sedimentation technique, a method used in microbiology. The study confirmed that ethyl acetate offered equal or greater organism concentration without altering morphology, along with reduced flammability and hazard (Young et al., 1979).

  • by yeasts as an alternative to petrochemical processes. This study provided insights into the potential of yeasts like Pichia anomala and Kluyveromyces marxianus for large-scale production of ethyl acetate from renewable resources. The focus was on the mechanisms of ester synthesis and regulatory aspects for efficient production (Löser et al., 2014).
  • Use in Laboratory Experiments: Ju et al. (2022) improved the process of preparing ethyl acetate in a laboratory setting. Their method involved reacting acetic acid with ethanol in the presence of sodium bisulfate and allochroic silica gel. This approach provided a dynamic understanding of esterification and enhanced the learning experience in organic chemistry (Ju et al., 2022).

  • Antioxidant Catechins Isolation from Green Tea: Dong et al. (2011) utilized ethyl acetate as a solvent for isolating catechins from green tea extract. This method proved effective for catechin yield and caffeine concentration, offering an alternative to traditional chloroform decaffeination techniques (Dong et al., 2011).

  • Biodiesel Production from Microalgae: Park et al. (2017) addressed the production of biodiesel through wet in situ transesterification of microalgae using ethyl acetate. This method provided higher yield and more efficient saccharification of carbohydrates compared to traditional methods, streamlining biodiesel production (Park et al., 2017).

  • coupling using water as the primary solvent. This experiment involved synthesizing ethyl (4-phenylphenyl)acetate, a precursor to the drug felbinac, highlighting the importance of green chemistry in pharmaceutical research (Costa et al., 2012).
  • Reactive Distillation Process for Ethyl Acetate Synthesis: Kenig et al. (2001) conducted an extensive study on ethyl acetate synthesis using homogeneously catalyzed reactive distillation. This innovative approach combined reaction and separation in a single distillation column, offering potential improvements in conversion and selectivity (Kenig et al., 2001).

  • Lipase-Mediated Conversion of Vegetable Oils into Biodiesel: Modi et al. (2007) explored the use of ethyl acetate in the lipase-catalyzed preparation of biodiesel from vegetable oils. This study provided insights into the optimal reaction conditions for efficient biodiesel production, emphasizing the potential of ethyl acetate in renewable energy sources (Modi et al., 2007).

  • Denture Base Resin Repair Strength: Shimizu et al. (2006) evaluated the effect of surface preparation using ethyl acetate on the repair strength of a denture base resin. Their findings indicated that ethyl acetate effectively prepared surfaces for denture repair, contributing to dental materials research (Shimizu et al., 2006).

  • Pesticide Screening: Roos et al. (1987) developed a universal extraction/clean-up procedure for pesticide screening using ethyl acetate. This method demonstrated high recovery rates for various pesticides, offering an efficient and environmentally friendly approach for pesticide analysis (Roos et al., 1987).

properties

IUPAC Name

ethyl 2-chlorosulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO4S/c1-2-9-4(6)3-10(5,7)8/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCZKKQRUBQFIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40481258
Record name ethyl (chlorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (chlorosulfonyl)acetate

CAS RN

55896-93-0
Record name ethyl (chlorosulfonyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40481258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(chlorosulfonyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of (ethoxycarbonyl)methanesulfonic acid (10 g, 60 mmol.) and POCl3 (45 mL) was heated at 125° C. for 5 h. The mixture was cooled and filtered, and excess POCl3 was removed to give crude (ethoxycarbonyl)methanesulfonyl chloride (8.1 g, 80%) used directly without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

1H NMR (CDCl3): δ1.35 (t, 3H), 4.1 (s, 2H), 4.25 (q, 2H). A mixture of ethyl sulfoacetate (16.82 g, 100 mM) and POCl3 (30.67 g, 200 mM) was heated at 125° C. for 5 hours. The mixture was cooled and filtered, and excess POCl3 was removed to give ethyl chlorosulfonylacetate. The ethyl chlorosulfonylacetate (18.66 g, 100 mM) was added dropwise with stirring to a solution of 2,4,6-triisopropylphenol (22.1 g, 100 mM) in 50 mL CH2Cl2 maintained at 0° C. The mixture was stirred at room temperature for an additional 18 hours. The solvent was removed and the residue was redissolved in 100 mL ethyl acetate and washed with 1 N HCl and brine. The ethyl acetate was evaporated to provide ethyl (2,4,6-triisopropylphenoxysulfonyl)acetate.
Quantity
16.82 g
Type
reactant
Reaction Step One
Name
Quantity
30.67 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
LA Paquette, JP Freeman… - The Journal of Organic …, 1969 - ACS Publications
Sulfenes (R2C= S02) are known to be capable of (2+ 2) ir cycloaddition with activated olefins. Condensa-tion occurs in the direction suggestive that the sulfuratom is electrophilic in …
Number of citations: 32 pubs.acs.org
M Tryniszewski, D Basiak, M Barbasiewicz - Organic Letters, 2022 - ACS Publications
… The reaction mimicked process described recently by Yang for ethyl chlorosulfonyl acetate, ClSO 2 CH 2 CO 2 Et, in which analogous sulfocoumarin-3-carboxylates were formed in …
Number of citations: 8 pubs.acs.org
SF Britcher, DW Cochran, BT Phillips… - The Journal of …, 1983 - ACS Publications
A direct synthesis of trisubstitutedmononuclear isothiazole 1, 1-dioxides (isothiazole sulfones) has been achieved. Regioselective nucleophilic substitutions of 3, 4-dichloro-and 4-chloro…
Number of citations: 8 pubs.acs.org
L Azotla-Cruz, IV Lijanova, IV Ukrainets… - Scientia …, 2017 - mdpi.com
According to the principles of the methodology of bioisosteric replacements a series of methyl 1-R-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylates has been obtained as …
Number of citations: 12 www.mdpi.com
H Shiohara, T Nakamura, N Kikuchi, T Ozawa… - Bioorganic & medicinal …, 2012 - Elsevier
Thyromimetics that specifically target TRβ have been shown to reduce plasma cholesterol levels and avoid atherosclerosis through the promotion of reverse cholesterol transport in an …
Number of citations: 31 www.sciencedirect.com
AQ Ramle, ERT Tiekink - Organic & biomolecular chemistry, 2023 - pubs.rsc.org
Dibenzo[1,5]diazocine scaffolds are present in a wide range of organic building blocks, for example in pharmaceuticals, materials and structural chemistry. However, the development of …
Number of citations: 5 pubs.rsc.org
T Ishihara, N Seki, F Hirayama, M Orita… - Bioorganic & medicinal …, 2007 - Elsevier
We describe here our investigation of a new series of orally active fXa inhibitors based on a prodrug strategy. Solid-phase parallel synthesis identified a unique series of fXa inhibitors …
Number of citations: 13 www.sciencedirect.com
H Koshio, F Hirayama, T Ishihara, Y Taniuchi… - Bioorganic & medicinal …, 2004 - Elsevier
Factor Xa (fXa) is a serine protease involved in the coagulation cascade, which has received great interest as a potential target for the development of new antithrombotic drugs. Herein …
Number of citations: 23 www.sciencedirect.com
F Hirayama, H Koshio, N Katayama, H Kurihara… - Bioorganic & medicinal …, 2002 - Elsevier
Since Factor Xa (FXa) is well known to play a central role in thrombosis and hemostasis, inhibition of FXa is an attractive target for antithrombotic strategies. As a part of our investigation …
Number of citations: 54 www.sciencedirect.com
JP FREEMAN - 1970 - search.proquest.com
Background Sulfenes (9) are the S, S_-dioxides of thioaldehydes and thio-ketones or my be alternately considered the mono-molecular anhydrides of sulfonic acids, just as ketenes (10) …
Number of citations: 3 search.proquest.com

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